

A Technical Guide to the Structural Elucidation of 2-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Formyl-5-methylbenzonitrile

Cat. No.: B1439265

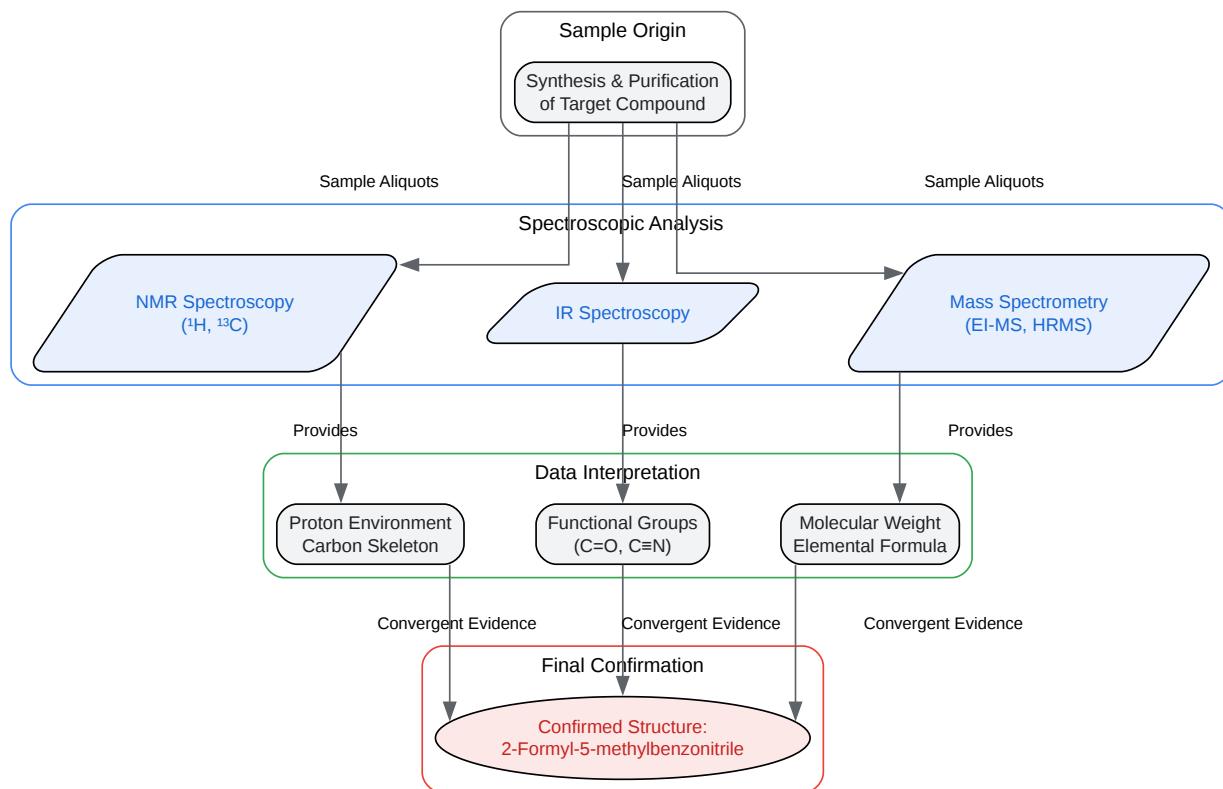
[Get Quote](#)

Introduction

2-Formyl-5-methylbenzonitrile (CAS No: 27613-33-8) is a bifunctional aromatic compound featuring both an aldehyde (formyl) and a nitrile functional group.^{[1][2][3]} This unique arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty dyes.^{[2][4]} The precise arrangement of these functional groups on the benzene ring is critical to its reactivity and the properties of the resulting downstream products. Therefore, unambiguous confirmation of its structure is a paramount step in any research or development workflow.

This in-depth guide provides a comprehensive framework for the structural elucidation of **2-Formyl-5-methylbenzonitrile**. Moving beyond a simple recitation of data, this document details the strategic application of modern spectroscopic techniques, explaining the causal relationships between molecular structure and spectral output. It is designed for researchers, chemists, and drug development professionals who require a robust, self-validating methodology for molecular characterization.

Molecular & Physicochemical Profile


A foundational understanding begins with the compound's basic properties. These data provide the initial parameters for selecting analytical techniques and predicting spectral outcomes.

Property	Value	Source
CAS Number	27613-33-8	[1][2][5]
Molecular Formula	C ₉ H ₇ NO	[1]
Molecular Weight	145.16 g/mol	[1][5]
Synonyms	5-Methylphthalaldehydonitrile; m-Tolunitrile, 6-formyl-	[1][3]
Purity	≥98% (Typical Commercial Grade)	[1]
Storage	2-8°C, under inert atmosphere (e.g., Nitrogen)	[1][2]

The Spectroscopic Elucidation Workflow: An Integrated Approach

The definitive confirmation of a molecular structure is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. Our approach relies on three pillars of modern spectroscopy: Nuclear Magnetic

Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides a unique piece of the structural puzzle, and together they form a self-validating system.

[Click to download full resolution via product page](#)

Figure 1: The integrated workflow for spectroscopic structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, we can deduce the precise connectivity of atoms.^[6]

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed picture of the hydrogen atoms in the molecule. For **2-Formyl-5-methylbenzonitrile**, we expect four distinct signals corresponding to the four unique proton environments.

Signal Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aldehyde-H	~10.4	Singlet (s)	1H	The formyl proton is highly deshielded due to the powerful electron-withdrawing and anisotropic effects of the carbonyl group, placing it far downfield.
Aromatic-H (H6)	~7.9	Doublet (d)	1H	This proton is ortho to the strongly electron-withdrawing aldehyde group, leading to significant deshielding. It is coupled to H4.
Aromatic-H (H4)	~7.7	Doublet (d)	1H	This proton is ortho to the electron-withdrawing nitrile group. It is coupled to H6.
Aromatic-H (H3)	~7.5	Singlet (s) or narrow triplet	1H	This proton is adjacent to two substituted carbons, resulting in minimal or no coupling to other protons.
Methyl-H	~2.5	Singlet (s)	3H	The methyl protons are attached to the aromatic ring and appear as a characteristic singlet in the aliphatic region.

```
digraph "Proton_Assignments" {
graph [fontname="Arial"];
node [fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=10];

mol [label="", shape=none, image="https://i.imgur.com/2sJtXQv.png", width="2.5", height="2.5"];
}
```

Figure 2: ^1H NMR proton assignments for **2-Formyl-5-methylbenzonitrile**.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum reveals the number of unique carbon environments. Given the molecule's asymmetry, all nine carbon atoms are chemically distinct and should produce nine separate signals.

Signal Assignment	Expected Chemical Shift (δ , ppm)	Rationale
C=O (Aldehyde)	~191	The carbonyl carbon is the most deshielded carbon due to the double bond to oxygen.
Aromatic C-H	125-138	Aromatic carbons typically resonate in this region. The specific shifts depend on the electronic effects of the attached functional groups.
Aromatic C (quaternary)	135-145	The quaternary carbons attached to the methyl, formyl, and nitrile groups will have distinct shifts.
C≡N (Nitrile)	~117	The nitrile carbon has a characteristic chemical shift that is distinct from aromatic carbons.
Aromatic C-CN	~112	The carbon atom to which the nitrile group is attached is typically shielded.
CH ₃ (Methyl)	~21	The aliphatic methyl carbon is highly shielded and appears far upfield.

Experimental Protocol: NMR Sample Preparation

- Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble, typically Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6). CDCl_3 is often preferred for its simplicity.
- Sample Weighing: Accurately weigh 5-10 mg of **2-Formyl-5-methylbenzonitrile**.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.
- Homogenization: Cap the NMR tube and gently invert it several times or vortex briefly to ensure the solution is homogeneous.
- Analysis: Insert the tube into the NMR spectrometer and acquire the ^1H and ^{13}C spectra according to standard instrument protocols.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally useful for the rapid and definitive identification of key functional groups.^[7] The nitrile (C≡N) and aldehyde (C=O) groups of the target molecule have highly characteristic absorption bands in regions of the spectrum that are often free from other interfering signals.

Functional Group	Expected Wavenumber (cm ⁻¹)	Band Characteristics	Confirmation
Aromatic C-H Stretch	3100 - 3000	Medium to weak, sharp	Presence of the benzene ring. [7]
Aliphatic C-H Stretch	< 3000	Medium, sharp	Presence of the methyl group. [7]
Nitrile (C≡N) Stretch	2240 - 2220	Strong, sharp	Confirms the presence of the nitrile functional group. This is a highly diagnostic peak.[8]
Aldehyde (C=O) Stretch	1710 - 1690	Strong, sharp	Confirms the presence of the conjugated aldehyde carbonyl group.
Aromatic C=C Bending	1600 - 1450	Medium to strong, sharp	Overtone and combination bands confirming the aromatic ring substitution pattern.

Experimental Protocol: IR Sample Preparation (KBr Pellet Method)

- Sample Preparation: Grind a small amount (1-2 mg) of **2-Formyl-5-methylbenzonitrile** with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent or translucent pellet.
- Analysis: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula. This technique provides the ultimate confirmation of the compound's identity.

Expected Mass Spectrum Data

- Molecular Ion (M⁺): The primary piece of information is the molecular ion peak. For C₉H₈NO, the expected monoisotopic mass is 145.0528 g/mol. A low-resolution instrument will show a peak at m/z = 145.[1]
- High-Resolution MS (HRMS): An HRMS analysis (e.g., ESI-TOF) is crucial for unambiguous formula confirmation. The experimentally measured mass should match the theoretical mass to within a few parts per million (ppm).
 - Calculated for [M+H]⁺ (C₉H₈NO⁺): 146.0600
- Key Fragmentation Patterns: Electron Ionization (EI) would likely induce characteristic fragmentation. Key expected fragments include:
 - [M-1]⁺ (m/z 144): Loss of the aldehydic hydrogen.
 - [M-29]⁺ (m/z 116): Loss of the formyl radical (•CHO).

- $[M-26]^+$ (m/z 119): Loss of the nitrile group ($\bullet CN$).

Experimental Protocol: MS Sample Preparation (ESI Method)

- Solvent Selection: Choose a volatile solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.
- Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in the chosen solvent.
- Infusion: The solution is introduced into the mass spectrometer's ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 $\mu L/min$).
- Analysis: Acquire the mass spectrum in positive or negative ion mode. Positive mode is typically used to observe the $[M+H]^+$ or $[M+Na]^+$ adducts.

Conclusion: A Self-Validating Structural Portrait

The structural elucidation of **2-Formyl-5-methylbenzonitrile** is achieved through the synergistic interpretation of NMR, IR, and MS data.

- MS confirms the molecular formula is C_9H_7NO .
- IR definitively identifies the presence of the critical $C\equiv N$ and $C=O$ functional groups.
- NMR maps the molecular skeleton, confirming a 1,2,4-trisubstituted benzene ring and establishing the precise relative positions of the formyl, methyl, and nitrile groups.

The convergence of these independent lines of evidence provides an unassailable confirmation of the structure, meeting the rigorous standards required for research, process development, and regulatory submission. This methodical, evidence-based approach ensures the highest level of scientific integrity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Formyl-5-methylbenzonitrile [myskinrecipes.com]
- 3. Benzonitrile,2-formyl-5-methyl- - CAS:27613-33-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. 2-Formyl-5-methylbenzonitrile | 27613-33-8 | Benchchem [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [A Technical Guide to the Structural Elucidation of 2-Formyl-5-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1439265#2-formyl-5-methylbenzonitrile-structure-elucidation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com